Cas no 1707372-60-8 (4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid)

4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid is a versatile organic compound with significant applications in pharmaceutical research. Its unique structure, characterized by a pyridazine ring and a fluoro-phenyl group, contributes to its potential as a building block for various active pharmaceutical ingredients. This compound offers advantages such as high purity and stability, making it a valuable tool in drug discovery and synthesis.
4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid structure
1707372-60-8 structure
Product Name:4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid
CAS No:1707372-60-8
MF:C13H11FN2O4
MW:278.235846757889
CID:5181385
Update Time:2025-07-20

4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid
    • 3-Pyridazinecarboxylic acid, 4-ethoxy-1-(4-fluorophenyl)-1,6-dihydro-6-oxo-
    • Inchi: 1S/C13H11FN2O4/c1-2-20-10-7-11(17)16(15-12(10)13(18)19)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,18,19)
    • InChI Key: XYBAKAGRJIEKDR-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1OCC

4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM508674-1g
4-Ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylicacid
1707372-60-8 97%
1g
$523 2023-03-07

Additional information on 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid

Introduction to 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid (CAS No. 1707372-60-8) and Its Applications in Modern Chemical Biology

4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid, identified by its CAS number 1707372-60-8, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyridazine core with functional groups such as ethoxy and fluoro-substituted phenyl, has garnered attention due to its unique structural and chemical properties. The presence of these substituents not only influences its reactivity but also opens up diverse possibilities for its application in drug discovery and molecular biology.

The compound's structure is characterized by a six-membered ring containing a nitrogen atom, which is a hallmark of pyridazine derivatives. The ethoxy group at the 1-position and the fluoro-substituted phenyl at the 4-position contribute to its distinct electronic and steric properties. These features make it a valuable scaffold for designing molecules with specific biological activities. In recent years, there has been growing interest in pyridazine derivatives due to their potential as pharmacophores in various therapeutic areas.

One of the most compelling aspects of 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid is its versatility in medicinal chemistry. The fluoro-substituent, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred choice for drug development. Recent studies have demonstrated that fluorinated aromatic compounds can modulate enzyme activity and receptor interactions, thereby influencing biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.

In the context of contemporary research, this compound has been explored for its potential role in inhibiting key enzymes involved in disease progression. For instance, preliminary studies suggest that derivatives of 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid may interact with targets such as kinases and proteases, which are often dysregulated in pathological conditions. The ethoxy group at the 1-position further enhances its binding potential by providing additional hydrogen bonding opportunities with biological targets.

The synthesis of 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid (CAS No. 1707372-60-8) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired pyridazine framework.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid and biological targets. These simulations have provided insights into binding affinities and pharmacokinetic properties, guiding the design of more effective derivatives. The fluoro-substituent's electron-withdrawing nature has been particularly noted for its ability to modulate electronic distributions within the molecule, thereby influencing its biological activity.

The compound's potential extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical companies are increasingly interested in novel heterocyclic compounds like 4-Ethoxy-1-(4-fluoro-phenyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid (CAS No. 1707372-60-8) for developing next-generation therapeutics. Its unique structural features make it an attractive candidate for further optimization through structure-based drug design approaches.

In conclusion,4-Ethoxy-1-(4-fluoro-phenyl)-6-oxxo-l , 6 - dihydro - py rid az ine - 3 - carbox ylic ac id represents a significant advancement in chemical biology and pharmaceutical research. Its versatile structure , combined with recent findings on its biological activity , positions it as a valuable asset for future drug development efforts . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing complex diseases and improving patient outcomes.

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